methyl 5-(4-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 5-(4-methoxyphenyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C20H16N4O3S and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 5-(4-methoxyphenyl)-1-[6-(2-thienyl)pyridazin-3-yl]-1H-pyrazole-3-carboxylate is 392.09431156 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Methyl 5-(4-methoxyphenyl)-1-[6-(2-thienyl)pyridazin-3-yl]-1H-pyrazole-3-carboxylate is utilized in the synthesis of various compounds. For instance, it is involved in the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which have been studied for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Corrosion Inhibition
This compound has been investigated as a corrosion inhibitor. For example, its derivatives have been studied for their effectiveness in inhibiting corrosion of mild steel in hydrochloric acid solution, demonstrating significant efficiency even at low concentrations (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Cytotoxic Activity
The compound has been involved in the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, which were investigated for their cytotoxicity against various human cancer cell lines, such as colon, lung, breast, and liver cancer cells (Hassan, Hafez, Osman, & Ali, 2015).
Drug Efficacy and Validation
It plays a role in drug discovery, particularly in the synthesis of compounds with potential medicinal applications. For example, novel pyrazoles synthesized from similar compounds have been evaluated for their antioxidant, anti-breast cancer, and anti-inflammatory properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Corrosion Inhibition Performance
Further research on pyranopyrazole derivatives, closely related to the compound, shows their effectiveness as corrosion inhibitors in acidic environments. This highlights the potential industrial application of these compounds in protecting metals against corrosion (Yadav, Gope, Kumari, & Yadav, 2016).
Properties
IUPAC Name |
methyl 5-(4-methoxyphenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-26-14-7-5-13(6-8-14)17-12-16(20(25)27-2)23-24(17)19-10-9-15(21-22-19)18-4-3-11-28-18/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIQJWYHPGPFQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=NN=C(C=C3)C4=CC=CS4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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